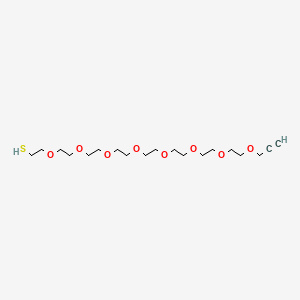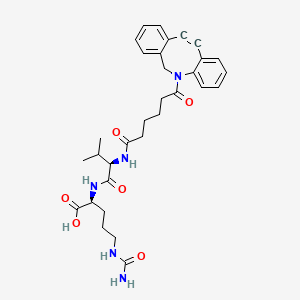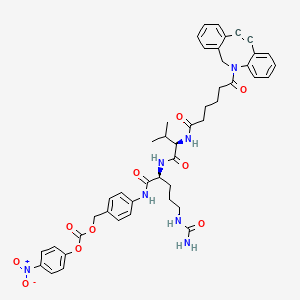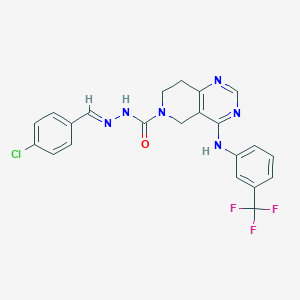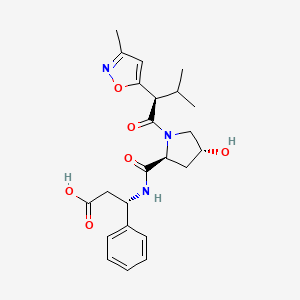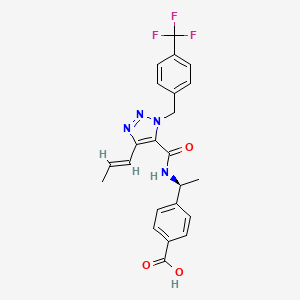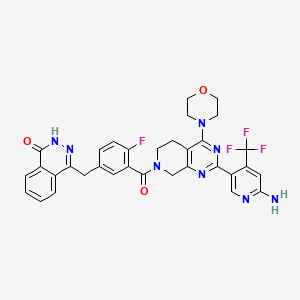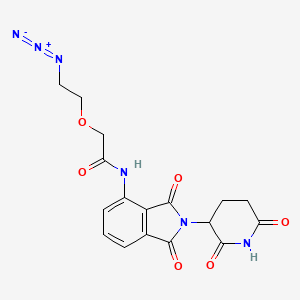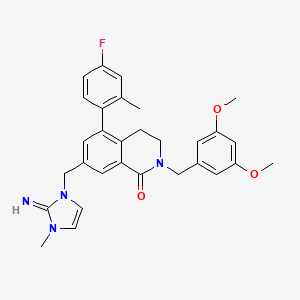
Wdr5-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WDR5-IN-1: is a potent and selective inhibitor of the WD repeat domain 5 (WDR5) protein. WDR5 is a highly conserved nuclear protein that plays a crucial role in chromatin remodeling and gene expression. It is involved in the assembly of various epigenetic complexes, including histone methyltransferases and acetyltransferases. This compound has shown significant potential in inhibiting the activity of WDR5, making it a promising candidate for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of WDR5-IN-1 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactionsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to achieve the desired product .
Industrial Production Methods: Industrial production of this compound requires scaling up the laboratory synthesis to a larger scale. This involves optimizing the reaction conditions to ensure high yield and purity of the final product. The process may include steps such as crystallization, purification, and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: WDR5-IN-1 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions: The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various organic solvents. The reaction conditions vary depending on the specific reaction but generally involve controlled temperature and pressure settings .
Major Products Formed: The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of this compound may result in the formation of an oxidized derivative, while reduction may yield a reduced form of the compound .
Scientific Research Applications
Chemistry: In chemistry, WDR5-IN-1 is used as a tool compound to study the role of WDR5 in chromatin remodeling and gene expression. It helps researchers understand the molecular mechanisms underlying these processes .
Biology: In biology, this compound is used to investigate the biological functions of WDR5 in various cellular processes. It has been shown to inhibit the proliferation of cancer cells by disrupting the interaction between WDR5 and its binding partners .
Medicine: In medicine, this compound is being explored as a potential therapeutic agent for cancer treatment. It has demonstrated efficacy in preclinical studies against various cancer cell lines, including neuroblastoma and leukemia .
Industry: In the pharmaceutical industry, this compound is used in drug discovery and development programs aimed at targeting WDR5 for cancer therapy. It serves as a lead compound for the development of more potent and selective inhibitors .
Mechanism of Action
WDR5-IN-1 exerts its effects by binding to the WIN site of WDR5, a critical region involved in the interaction with other proteins. By occupying this site, this compound disrupts the formation of epigenetic complexes and inhibits the methyltransferase activity of WDR5. This leads to the downregulation of gene expression and the inhibition of cancer cell proliferation .
Comparison with Similar Compounds
OICR-9429: Another WDR5 inhibitor that targets the WIN site and has shown efficacy in preclinical studies.
Uniqueness of WDR5-IN-1: this compound is unique in its high selectivity and potency for the WIN site of WDR5. It has a dissociation constant (Kd) of less than 0.02 nM, making it one of the most effective inhibitors of WDR5. Additionally, this compound has shown significant anti-proliferative effects in various cancer cell lines, highlighting its potential as a therapeutic agent .
Properties
IUPAC Name |
2-[(3,5-dimethoxyphenyl)methyl]-5-(4-fluoro-2-methylphenyl)-7-[(2-imino-3-methylimidazol-1-yl)methyl]-3,4-dihydroisoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31FN4O3/c1-19-11-22(31)5-6-25(19)27-14-21(18-35-10-9-33(2)30(35)32)15-28-26(27)7-8-34(29(28)36)17-20-12-23(37-3)16-24(13-20)38-4/h5-6,9-16,32H,7-8,17-18H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKONCIPMLLIAIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C2=C3CCN(C(=O)C3=CC(=C2)CN4C=CN(C4=N)C)CC5=CC(=CC(=C5)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



